

# Initial Safety Profile of Rhenium-186 Compounds: A Technical Guide

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## Compound of Interest

Compound Name: Rhenium-186

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This technical guide provides a comprehensive overview of the initial safety profile of two prominent **Rhenium-186** ( $^{186}\text{Re}$ ) compounds:  $^{186}\text{Re}$ -HEDP (hydroxyethylidene diphosphonate) and  $^{186}\text{Re}$ -Nanoliposomes ( $^{186}\text{RNL}$ ). The information presented is collated from preclinical studies and early-phase clinical trials, focusing on toxicology, biodistribution, and dosimetry.

## Rhenium-186 Hydroxyethylidene Diphosphonate ( $^{186}\text{Re}$ -HEDP)

$^{186}\text{Re}$ -HEDP is a radiopharmaceutical developed for the palliation of pain from bone metastases.[1] Its safety has been evaluated in several Phase I and II clinical trials.

## Clinical Safety Profile

The primary dose-limiting toxicity of  $^{186}\text{Re}$ -HEDP is myelosuppression, specifically thrombocytopenia.[2][3] Other reported side effects are generally mild to moderate and transient.

Table 1: Summary of Non-Hematological Adverse Events with  $^{186}\text{Re}$ -HEDP

Adverse Event	Incidence	Severity	Onset/Duration	Notes
Transient Pain Flare	38% - 50% <a href="#">[2]</a> <a href="#">[4]</a>	Mild to Moderate	Typically within the first week, lasting for no more than 1 week.	An increase in pain intensity of more than 25% over baseline.
Nausea	Reported <a href="#">[1]</a>	Mild	-	-
Fatigue	Reported <a href="#">[1]</a>	Mild	-	-
Neurological Dysfunction	2 cases reported in one study <a href="#">[5]</a>	Transient	-	Relationship to <sup>186</sup> Re-HEDP therapy was not definitively established.

Table 2: Hematological Toxicity of <sup>186</sup>Re-HEDP in a Phase I Dose-Escalation Study (Metastatic Breast Cancer)[\[3\]](#)

Administered Activity (MBq)	Number of Patients	Grade 3 Platelet Toxicity	Grade 4 Platelet Toxicity
1295 (35 mCi)	3	0	0
1850 (50 mCi)	3	0	0
2405 (65 mCi)	3	0	0
2960 (80 mCi)	3	1	1

Maximum Tolerated Administered Activity in this study was determined to be 2405 MBq (65 mCi).[\[3\]](#)

Table 3: Hematological Toxicity of <sup>186</sup>Re-HEDP in a Phase I Dose-Escalation Study (Metastatic Prostate Cancer)[\[5\]](#)

Administered Activity (MBq)	Number of Patients	Grade 3 Thrombocytopenia
1295	≥3	0
1850	≥3	0
2405	≥3	0
2960	≥3	0
3515	≥3	2

Maximum Tolerated Dose in this study was determined to be 2960 MBq.[5] Leucopenia was reported to be of minor significance.[5]

## Biodistribution and Dosimetry

Following intravenous administration, <sup>186</sup>Re-HEDP localizes to areas of high bone turnover, characteristic of metastatic lesions.[1] The primary route of excretion is urinary.

Table 4: Organ Absorbed Doses of <sup>186</sup>Re-HEDP in Patients with Metastatic Prostate Cancer[6]

Organ	Mean Absorbed Dose (Gy)	95% Confidence Interval (Gy)
Whole Body	0.33 (±0.11)	0.28 - 0.38
Bone Lesions (Patient Mean)	19 (±6)	16 - 22
Individual Bone Lesions	4 - 78	-

Table 5: Estimated Radiation Absorbed Doses to Normal Organs from Intraperitoneal Administration of a <sup>186</sup>Re-labeled Monoclonal Antibody[7]

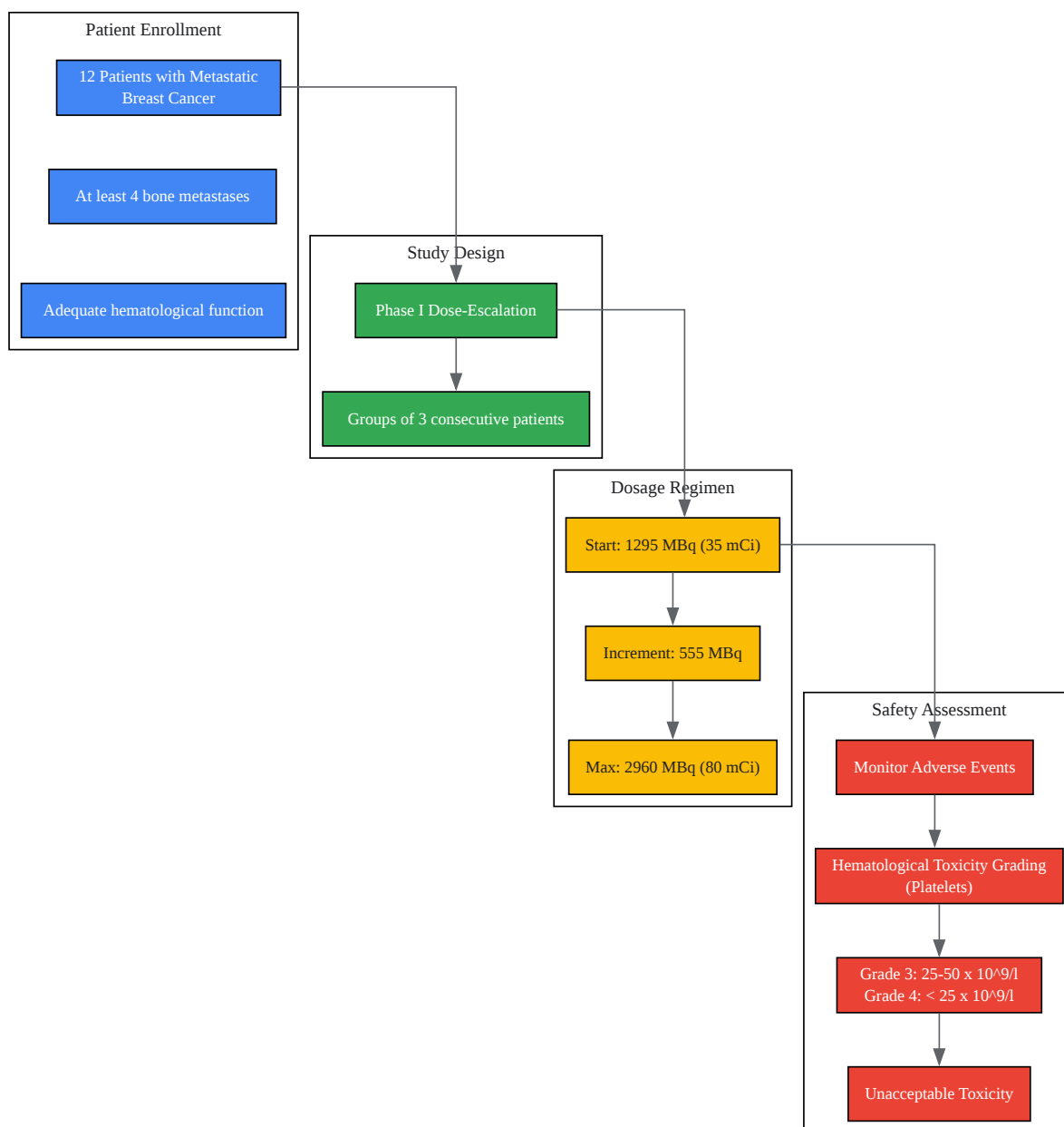
Organ	Mean Absorbed Dose (rad/mCi $\pm$ s.d.)
Whole Body	0.7 $\pm$ 0.3
Marrow	0.4 $\pm$ 0.1
Liver	1.9 $\pm$ 0.9
Lungs	1.3 $\pm$ 0.7
Kidneys	0.2 $\pm$ 0.2
Intestine	0.2 $\pm$ 0.2

Note: This data is for a  $^{186}\text{Re}$ -labeled monoclonal antibody administered intraperitoneally and is provided for comparative purposes. Significant myelosuppression was observed at marrow doses above 100 rad.[\[7\]](#)

## Experimental Protocols

### Phase I Dose-Escalation Study for $^{186}\text{Re}$ -HEDP in Metastatic Breast Cancer[\[3\]](#)

- Objective: To determine the maximum tolerated administered activity of  $^{186}\text{Re}$ -HEDP.
- Patient Population: 12 patients with metastatic breast cancer, each with at least four bone metastases and adequate hematological function.
- Study Design: Dose-escalation study with groups of three consecutive patients.
- Dosage Regimen: Starting dose of 1295 MBq (35 mCi), escalated in increments of 555 MBq to 2960 MBq (80 mCi).
- Safety Assessments: Monitoring for adverse events, with a focus on hematological toxicity. Platelet toxicity was graded, with Grades 3 (platelets  $25\text{--}50 \times 10^9/\text{l}$ ) and 4 (platelets  $< 25 \times 10^9/\text{l}$ ) considered unacceptable.



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*Workflow for Phase I Dose-Escalation Study of <sup>186</sup>Re-HEDP.*

# Rhenium-186 Nanoliposomes (<sup>186</sup>RNL)

<sup>186</sup>RNL is a liposomal formulation of **Rhenium-186** being investigated for the treatment of cancers in the central nervous system, such as leptomeningeal metastases and recurrent glioma.[\[4\]](#)[\[8\]](#)

## Preclinical Safety Profile

Preclinical studies in rats have demonstrated a favorable safety profile for intraventricularly administered <sup>186</sup>RNL.

Table 6: Preclinical Safety of Intraventricular <sup>186</sup>RNL in Wistar Rats[\[4\]](#)

Parameter	Observation
Maximum Tolerated Dose (MTD)	Not reached at doses up to 1.34 mCi (absorbed dose up to 1075 Gy).
Adverse Effects	No evidence of adverse <sup>186</sup> RNL-related effects observed through 3 months.
Histological Findings	Slight focal thickening of the leptomeninges, suggesting mild reactive hypertrophy.

## Clinical Safety Profile

The ReSPECT-GBM Phase 1/2 trial evaluated the safety of <sup>186</sup>RNL delivered by convection-enhanced delivery (CED) in patients with recurrent glioma.

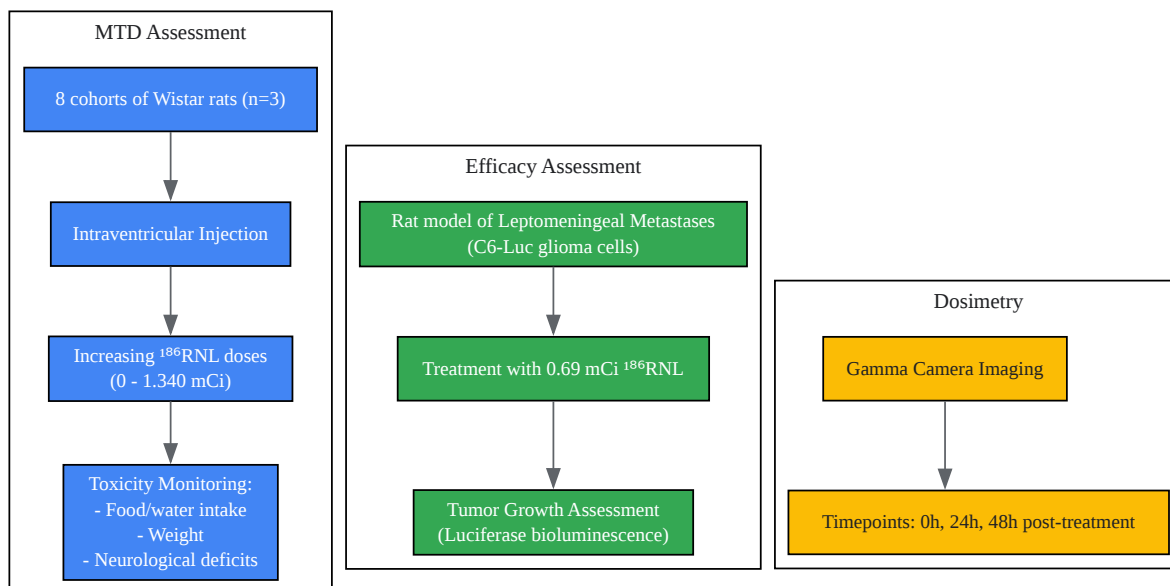
Table 7: Safety and Dosimetry Data from the ReSPECT-GBM Phase 1/2 Trial[\[8\]](#)

Parameter	Result
Administered Doses	1.0 - 31.2 mCi in a volume of 0.6 - 12.3 mL
Dose-Limiting Toxicities	None observed
Serious Adverse Events	None related to treatment
Adverse Events (AEs)	Most AEs were mild or moderate (Grade 1 or 2) and non-serious. No patients withdrew due to AEs.
Average Absorbed Radiation Dose (AARD) to Tumor	273 Gy (range: 8.9 - 740 Gy)
Radiation Exposure Outside the Brain	Negligible

## Experimental Protocols

### Preclinical Safety and Efficacy Study of Intraventricular $^{186}\text{RNL}$ in Rats<sup>[4]</sup>

- Objective: To establish the maximum tolerated dose (MTD) and assess the efficacy of  $^{186}\text{RNL}$ .
- Animal Model: Wistar rats.
- Study Design: Eight cohorts of rats (n=3 each) for MTD assessment. A separate efficacy study was conducted in a rat model of leptomeningeal metastases.
- Dosage Regimen (MTD): Intraventricular injection of increasing activities of  $^{186}\text{RNL}$  (0, 0.480, 0.800, 1.000, 1.150, and 1.340 mCi).
- Toxicity Assessment: Daily monitoring of food and water intake, daily weights, and observation for neurological deficits.
- Efficacy Assessment: C6-Luc glioma cells were injected intraventricularly, and animals were treated with 0.69 mCi of  $^{186}\text{RNL}$ . Tumor growth was assessed by luciferase bioluminescence.
- Dosimetry: Absorbed doses were assessed with gamma camera imaging at 0h, 24h, and 48h post-treatment.



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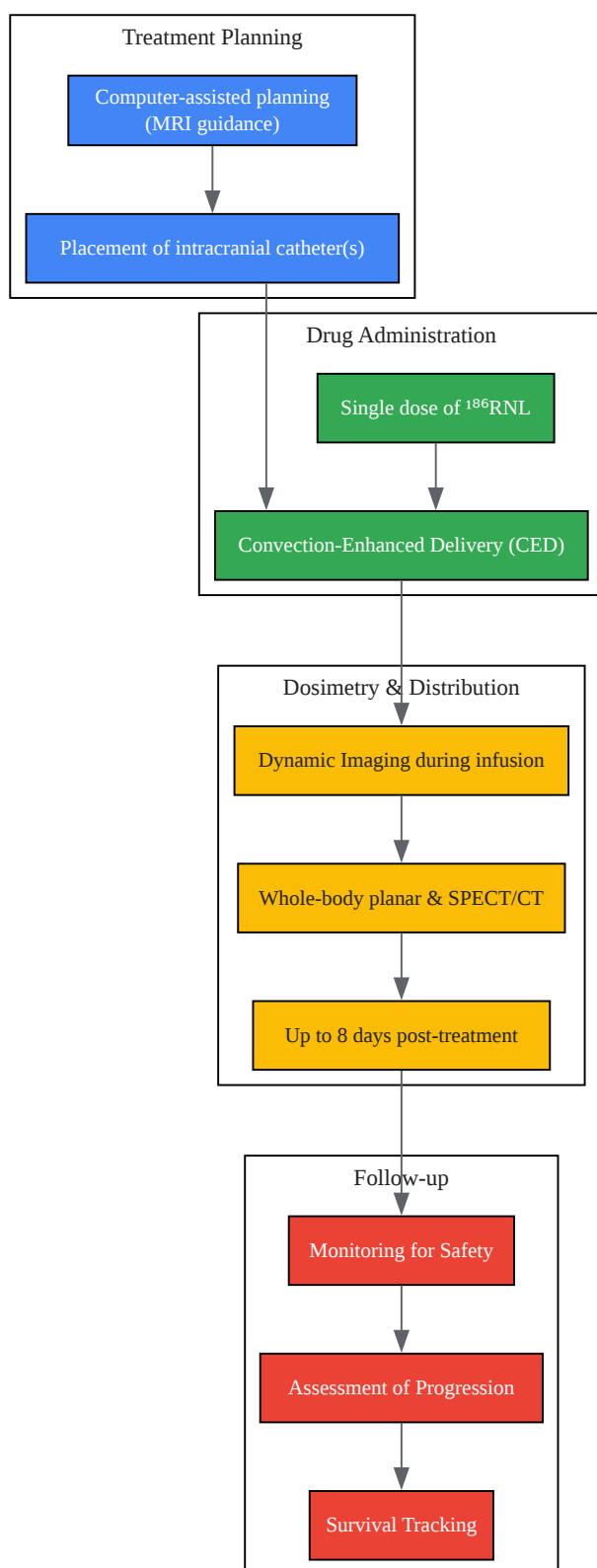
*Experimental Workflow for Preclinical Evaluation of  $^{186}\text{RNL}$ .*

ReSPECT-GBM Phase 1/2 Clinical Trial Protocol (NCT01906385)[8]

- Objective: To evaluate the safety, tolerability, and activity of a single dose of  $^{186}\text{RNL}$  in patients with recurrent glioma.
- Study Design: Multi-center, sequential cohort, open-label, dose-escalation Phase 1/2 trial.
- Patient Population: Adult patients with recurrent glioma.
- Drug Administration: Single dose of  $^{186}\text{RNL}$  administered by convection-enhanced delivery (CED) following computer-assisted treatment planning using MRI guidance and placement of intracranial catheter(s).



- Dosimetry and Distribution Assessment:  $^{186}\text{RnL}$  infusion dynamic imaging, whole-body planar, and SPECT/CT imaging were obtained up to 8 days following treatment.
- Safety Follow-up: Patients were followed for safety, progression, and survival.



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*Workflow for the ReSPECT-GBM Phase 1/2 Clinical Trial.*

## Conclusion

The initial safety profiles of both  $^{186}\text{Re}$ -HEDP and  $^{186}\text{Re}$ -Nanoliposomes are encouraging, with manageable and predictable toxicities. For  $^{186}\text{Re}$ -HEDP, myelosuppression, particularly thrombocytopenia, is the primary dose-limiting factor. For  $^{186}\text{Re}$ -Nanoliposomes, preclinical and early clinical data suggest a high therapeutic index with minimal systemic toxicity when delivered locally. Further clinical investigation is warranted for both compounds to fully elucidate their safety and efficacy in their respective indications. This guide provides a foundational understanding of the safety considerations for researchers and clinicians working with these promising **Rhenium-186** based radiopharmaceuticals.

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